molecular formula C15H16N4O3S B2620746 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1795191-21-7

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2620746
CAS No.: 1795191-21-7
M. Wt: 332.38
InChI Key: PBEGSSDVHGKKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 150.18 . The InChI code for this compound is 1S/C7H10N4/c8-2-4-10-5-6-11-7(10)1-3-9-11/h1,3,5-6H,2,4,8H2 .

Scientific Research Applications

Antibacterial Agents

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown promise for use as antibacterial agents. These compounds, through their complex interactions and structural modifications, have been tested for antibacterial activity, indicating potential for therapeutic use against bacterial infections (Azab, Youssef, & El‐Bordany, 2013).

Anticancer and Antiproliferative Agents

Another area of research involves the development of sulfonamide derivatives with potential anticancer and antiproliferative activities. These compounds are synthesized with a focus on targeting specific cancer cell lines, demonstrating the diverse therapeutic potential of sulfonamide-based compounds in oncology research (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Enzyme Inhibition for Therapeutic Applications

Compounds derived from or related to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide have been evaluated for their inhibitory effects on various human enzymes, such as carbonic anhydrases. These studies contribute to understanding how such compounds can be utilized to treat conditions like glaucoma, edema, and certain neurological disorders by modulating enzyme activity (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).

Antioxidant Properties

Research into the antioxidant properties of compounds containing the sulfonamido group indicates potential applications in combating oxidative stress-related diseases. These studies highlight the chemical's ability to scavenge free radicals and protect against cellular damage, suggesting utility in preventative healthcare and therapy for conditions associated with oxidative stress (Aliabadi & Mahmoodi, 2016).

Molecular Docking and Drug Design

The compound and its derivatives are also subjects of molecular docking studies to predict their interaction with biological targets. These investigations support drug design and discovery processes, where the aim is to identify compounds with high specificity and efficacy against disease-causing molecules or pathways (Pillai et al., 2019).

Mechanism of Action

    Target of action

    Imidazole and pyrazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide” would depend on its specific structure and functional groups.

    Mode of action

    The mode of action of imidazole and pyrazole derivatives can vary widely depending on their specific structures and targets. For example, some imidazole derivatives are known to inhibit the growth of bacteria or fungi, while others might act on specific enzymes or receptors in the body .

    Pharmacokinetics

    Imidazole and pyrazole derivatives are generally well absorbed and can have good bioavailability . .

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c20-23(21,13-1-2-14-12(11-13)4-10-22-14)17-6-7-18-8-9-19-15(18)3-5-16-19/h1-3,5,8-9,11,17H,4,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEGSSDVHGKKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.